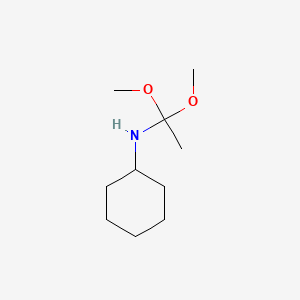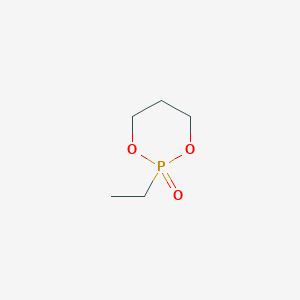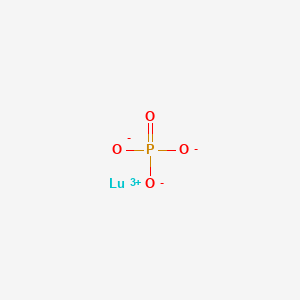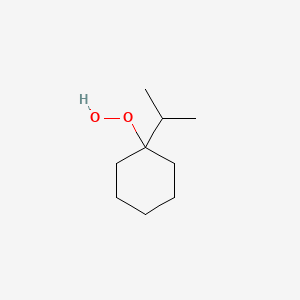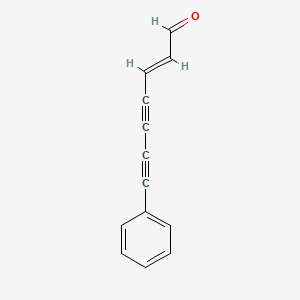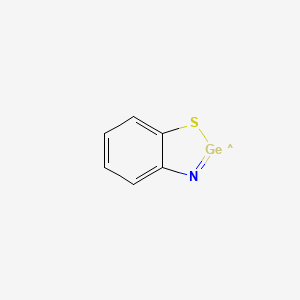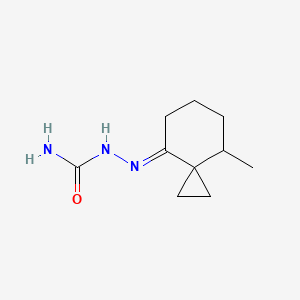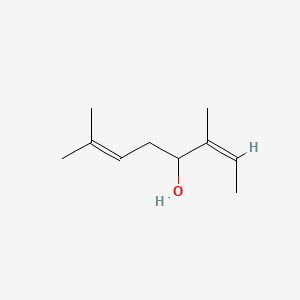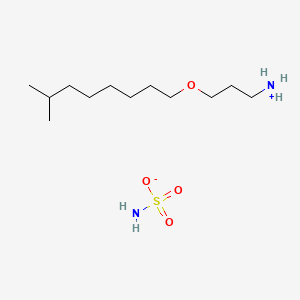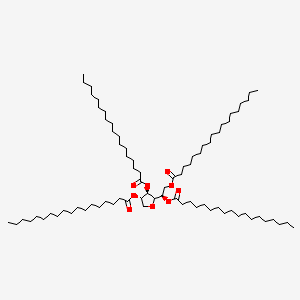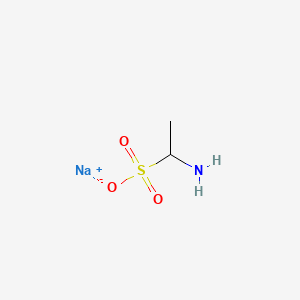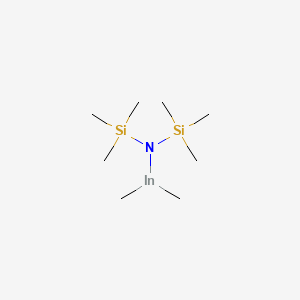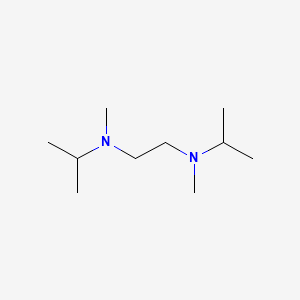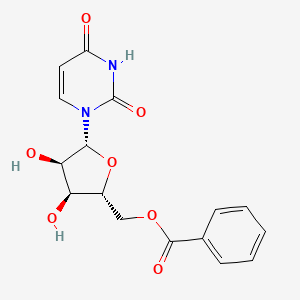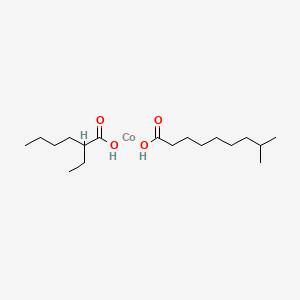
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is an organometallic compound that contains cobalt as the central metal atom coordinated with two organic ligands: 2-ethylhexanoate and isodecanoate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt typically involves the reaction of cobalt salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CoCl2+2C8H16O2→Co(C8H15O2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using cobalt chloride, 2-ethylhexanoic acid, and isodecanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or phosphines.
Major Products Formed
Oxidation: Cobalt oxides (e.g., CoO, Co$_3$O$_4$)
Reduction: Lower oxidation state cobalt complexes
Substitution: New cobalt complexes with different ligands
科学的研究の応用
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is used in the synthesis of cobalt-containing materials, such as magnetic nanoparticles and thin films.
Biology and Medicine: It is studied for its potential use in medical imaging and as a therapeutic agent due to its cobalt content.
Industry: The compound is used in the production of coatings, adhesives, and lubricants.
作用機序
The mechanism of action of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt involves the coordination of cobalt with the organic ligands, which stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
類似化合物との比較
Similar Compounds
- (2-Ethylhexanoato-O)(isodecanoato-O)lead
- (2-Ethylhexanoato-O)(isodecanoato-O)nickel
- (2-Ethylhexanoato-O)(isodecanoato-O)iron
Uniqueness
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds, it offers distinct advantages in catalysis and material science applications due to the specific reactivity and stability of cobalt.
特性
CAS番号 |
85135-78-0 |
|---|---|
分子式 |
C18H36CoO4 |
分子量 |
375.4 g/mol |
IUPAC名 |
cobalt;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
GTPGAWODYJQYKP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


